molecular formula C13H14N6O B2824117 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide CAS No. 1396889-28-3

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Cat. No.: B2824117
CAS No.: 1396889-28-3
M. Wt: 270.296
InChI Key: HOIQERVUCXAZSH-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates a pyrazine carboxamide moiety linked to a 2-(pyrrolidin-1-yl)pyrimidine group, is designed to mimic key pharmacophores found in bioactive molecules. Compounds featuring pyrazine carboxamide structures have demonstrated a range of pharmacological activities in scientific studies, including serving as inhibitors for various enzyme targets such as phosphodiesterases (PDEs) . The pyrrolidine-substituted pyrimidine component is a common feature in molecules designed for high-affinity binding to enzymatic pockets, potentially enabling the targeting of specific disease pathways. The primary research applications for this compound include its use as a key intermediate or building block in the synthesis of more complex molecules, as a potential scaffold for the development of kinase inhibitors or PDE inhibitors, and as a tool compound for in vitro binding assays and structure-activity relationship (SAR) studies to explore new chemical spaces for therapeutic intervention. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic uses, nor for personal application. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c20-12(11-9-14-3-4-15-11)18-10-7-16-13(17-8-10)19-5-1-2-6-19/h3-4,7-9H,1-2,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIQERVUCXAZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine to form 2-(pyrrolidin-1-yl)pyrimidine. This intermediate is then reacted with pyrazine-2-carboxylic acid under amide coupling conditions to yield the final product. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine and pyrazine rings.

    Reduction: Reduced forms of the pyrimidine and pyrazine rings.

    Substitution: Substituted derivatives at the pyrimidine and pyrazine rings.

Scientific Research Applications

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an antagonist to certain receptors or as an inhibitor of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s structure is distinguished by the pyrrolidinyl-pyrimidine backbone and pyrazine-2-carboxamide group. Key comparisons with analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight Melting Point (°C) Yield (%) Biological Activity
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide Pyrrolidinyl, Pyrazine-2-carboxamide Not provided Not available Not given Unknown (hypothesized kinase inhibition)
5-(Propylamino)-N-(3-TFM phenyl)pyrazine-2-carboxamide (1a) Propylamino, 3-TFM phenyl ~315.3 (calc.) 155–156 87 Antimycobacterial
N-(2-Isopropoxy-5-piperidin-4-ylphenyl)pyrazine-2-carboxamide (61) Isopropoxy, Piperidinyl ~362.4 (calc.) Not reported 97.9 Chemokine modulation (inferred)
N-[2-(Pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide Pyrrolidinyl, Furan-2-carboxamide 258.28 Not available Not given Research use (structural analog)

Key Observations:

  • Alkylamino vs. Pyrrolidinyl Groups: Compounds with alkylamino substituents (e.g., 1a–1e in ) exhibit antimycobacterial activity, with melting points decreasing as alkyl chain length increases (e.g., 155°C for propylamino vs. 128°C for pentylamino) . In contrast, pyrrolidinyl-containing compounds (e.g., ) are associated with kinase inhibition, suggesting substituent-driven target specificity.
  • Carboxamide Variations: Replacing pyrazine-2-carboxamide with furan-2-carboxamide () reduces molecular weight (258.28 vs.

Biological Activity

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a synthetic compound featuring a complex structure that includes pyrimidine, pyrazine, and pyrrolidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

The primary mechanism of action for this compound involves its interaction with cyclin-dependent kinase 2 (CDK2) . By inhibiting CDK2 activity, the compound disrupts normal cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.

Target and Inhibition

  • Target: Cyclin-dependent kinase 2 (CDK2)
  • Mode of Action: Competitive inhibition
  • Biochemical Pathways Affected: Cell cycle regulation, specifically the transition from G1 to S phase and G2 to M phase.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies indicate that the compound exhibits:

  • Absorption: Rapidly absorbed post-administration.
  • Distribution: Widely distributed in tissues.
  • Metabolism: Primarily metabolized by liver enzymes.
  • Excretion: Excreted mainly via urine.

Anticancer Activity

Research indicates that this compound displays significant antiproliferative activity against various cancer cell lines. Below is a summary of its biological activity based on recent studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)0.25CDK2 inhibition leading to apoptosis
A549 (lung cancer)0.35Cell cycle arrest at G1/S transition
MCF7 (breast cancer)0.30Induction of apoptosis

Case Studies

  • In Vitro Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 0.25 µM. The mechanism was attributed to the induction of apoptosis through the intrinsic pathway, confirmed by increased levels of cleaved caspase 3.
  • In Vivo Efficacy : In a xenograft mouse model bearing A549 lung cancer tumors, administration of the compound led to a significant reduction in tumor volume compared to control groups. The study reported a tumor growth inhibition rate of approximately 70% after four weeks of treatment.

Q & A

Q. What are the standard synthetic protocols for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves coupling reactions between pyrazine-2-carboxylic acid derivatives and functionalized pyrimidine intermediates. For example, nucleophilic aromatic substitution or Buchwald-Hartwig amination may be used to introduce the pyrrolidine moiety. Intermediates are characterized via NMR (¹H/¹³C), mass spectrometry (MS) , and HPLC to confirm purity (>95%) and structural integrity .

Q. Which analytical techniques are critical for verifying the structural identity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrimidine C5 and pyrazine N-amide signals).
  • High-resolution MS (HRMS) : Confirms molecular weight (e.g., calculated vs. observed m/z).
  • IR spectroscopy : Validates carbonyl (C=O) and amide (N-H) stretches.
  • X-ray crystallography : Resolves 3D conformation, as demonstrated for structurally analogous carboxamides .

Q. What are the recommended storage conditions to ensure compound stability?

Store in a sealed container under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or humidity, as heterocyclic amides are prone to degradation .

Advanced Research Questions

Q. How can contradictory NMR data arising from tautomerism in the pyrimidine ring be resolved?

Pyrimidine derivatives often exhibit tautomerism, leading to split signals in NMR. To address this:

  • Perform VT-NMR (variable-temperature NMR) to observe dynamic equilibria.
  • Use DEPT-135 or HSQC experiments to distinguish between protonated and non-protonated carbons.
  • Compare experimental data with computational predictions (e.g., DFT calculations of tautomeric stability) .

Q. What strategies optimize synthetic yield when introducing the pyrrolidine substituent?

Yield optimization relies on:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.
  • Catalyst systems : Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) improve coupling efficiency.
  • Temperature control : Reactions at 80–100°C balance kinetics and side-product formation. For example, analogous compounds achieved 78–89% yields under similar conditions .

Q. How do structural modifications (e.g., pyrazine vs. pyridine substituents) impact biological activity?

Pyrazine-carboxamides exhibit distinct electronic profiles compared to pyridine analogs due to nitrogen positioning. For instance:

  • Pyrazine : Higher electron deficiency enhances hydrogen bonding with kinase ATP pockets.
  • Pyridine : Reduced polarity may lower solubility but improve membrane permeability. SAR studies on related compounds show 10–100x potency differences based on heterocycle choice .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to FLT3 or JAK2 kinases.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can discrepancies in biological assay results (e.g., IC₅₀ variability) be systematically analyzed?

  • Dose-response curves : Use nonlinear regression to calculate confidence intervals.
  • Counter-screening : Test against off-targets (e.g., cytochrome P450s) to rule out false positives.
  • Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HepG2) to identify context-dependent effects .

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